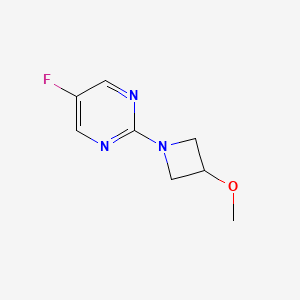

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .

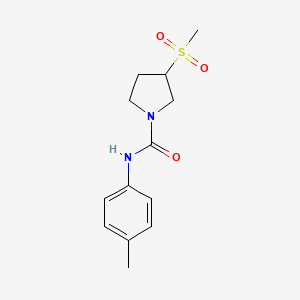

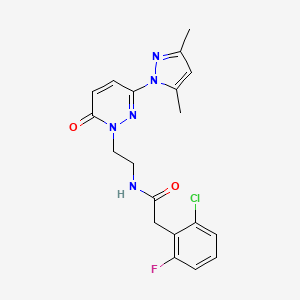

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .科学的研究の応用

Anticancer Applications

Pyrimidine derivatives, including those with a 5-fluoro group, are known for their anticancer properties. They can act as antimetabolites, interfering with DNA synthesis and function, which is crucial in cancer treatment strategies . The specific compound may be researched for its potential efficacy against various types of cancers, leveraging its unique structure to target cancerous cells.

Antimicrobial and Antifungal Uses

The pyrimidine core is also associated with antimicrobial and antifungal activities. Researchers might explore the use of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine in developing new antibiotics or antifungal medications, especially in the face of rising antibiotic resistance .

Cardiovascular Therapeutics

Compounds with a pyrimidine base have been utilized in the treatment of cardiovascular diseases. This compound could be investigated for its potential as an antihypertensive agent or in the treatment of other heart-related conditions .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief drugs. Scientific research might focus on how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can be used to alleviate pain and reduce inflammation in various medical conditions .

Antidiabetic Activity

Pyrimidine derivatives have been shown to exhibit antidiabetic properties. Studies could be conducted to assess the effectiveness of this compound in managing blood sugar levels and its potential role in diabetes treatment plans .

Neuroprotective Effects

There is interest in the neuroprotective effects of pyrimidine derivatives, which could lead to advancements in the treatment of neurodegenerative diseases. Research might be directed towards understanding how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can protect neural cells and support brain health .

作用機序

Target of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.

Mode of Action

It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .

Biochemical Pathways

Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .

Pharmacokinetics

Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also be metabolized by similar enzymes.

Result of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might have similar effects.

Action Environment

The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).

特性

IUPAC Name |

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVZGAWDRAGJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)